O-Allyl-N-benzylcinchonidinium bromide

概要

説明

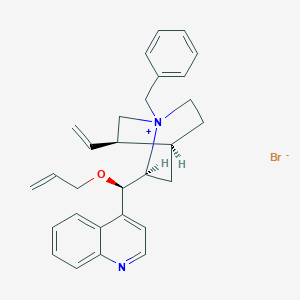

O-Allyl-N-benzylcinchonidinium bromide: is a chiral phase-transfer catalyst derived from cinchona alkaloids. It is known for its enantioselective catalytic properties, particularly in the phase-transfer alkylation of glycine anions . The compound has a molecular formula of C29H33BrN2O and a molecular weight of 505.49 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of O-Allyl-N-benzylcinchonidinium bromide typically involves the reaction of cinchonidine with allyl bromide and benzyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane .

化学反応の分析

Asymmetric Alkylation Reactions

O-Allyl-N-benzylcinchonidinium bromide facilitates enantioselective alkylation of glycine derivatives under phase-transfer conditions. For example, it catalyzes the reaction of glycine tert-butyl ester Schiff bases with allyl bromide or benzyl bromide, yielding chiral α-amino acids with high enantiomeric excess (ee).

Mechanism:

-

Enolate Formation : The catalyst extracts the glycine imine’s α-proton, forming a chiral ion pair with the enolate.

-

Electrophilic Attack : The enolate reacts with allyl or benzyl bromide in the organic phase, retaining stereochemical control.

-

Product Release : Hydrolysis of the Schiff base yields the free amino acid.

Key Conditions :

-

Solvent: Toluene or dichloromethane.

-

Base: Cs₂CO₃ or KOH.

-

Catalyst Loading: 10 mol%.

| Substrate | Electrophile | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| Glycine imine | Allyl bromide | 98 | 90 | |

| Glycine imine | Benzyl bromide | 95 | 88 |

Enantioselective Benzylation

The compound catalyzes benzylation of sulfonamides via an SN1-like mechanism. For instance, it mediates the reaction of 4-methylbenzenesulfonamide derivatives with benzyl bromide, producing N-benzylated products.

Mechanism:

-

Carbocation Formation : Benzyl bromide generates a stable benzylic carbocation.

-

Nucleophilic Attack : The sulfonamide attacks the carbocation, forming a chiral N-benzyl product.

Key Conditions :

-

Solvent: Tetrahydrofuran (THF).

-

Base: Aqueous K₂CO₃ or NaOH.

-

Temperature: Room temperature.

| Substrate | Product | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| N-Allyl-4-methylsulfonamide | N-Allyl-N-benzyl-4-methylsulfonamide | 85 | 75 |

Enantioselective Transport in Liquid Membranes

This compound acts as a chiral carrier for enantioselective transport of amino acids (e.g., phenylglycine) through bulk organic membranes.

Key Findings :

-

Transport Rate: Higher for L-enantiomers due to steric complementarity.

Catalytic Resolution of Biaryldiols

The compound resolves symmetric biaryldiols via inclusion complexation, achieving enantiomeric ratios > 20:1 in certain cases .

科学的研究の応用

Chiral Phase-Transfer Catalysis

O-ABCB is primarily utilized as a chiral phase-transfer catalyst (PTC) in asymmetric synthesis. Its role in promoting reactions between organic and aqueous phases allows for the selective formation of enantiomers, which is crucial in the pharmaceutical industry.

Key Applications:

- Asymmetric Alkylation: O-ABCB has been employed in the asymmetric alkylation of various substrates, such as tert-butyl glycinate-benzophenone Schiff bases. This reaction yields chiral α-amino acids with high enantioselectivity .

- Catalysis of Michael Additions: It facilitates the synthesis of organogelators through Michael addition reactions, showcasing its versatility in different synthetic pathways .

Enantioselective Transport Studies

Recent studies have demonstrated the effectiveness of O-ABCB as a carrier for the enantioselective transport of amino acids through bulk liquid membranes. The compound showed significant selectivity for D,L-phenylglycine, indicating its potential for applications in separation technologies .

Case Study:

In experiments evaluating various cinchona derivatives, O-ABCB exhibited the highest enantioselectivity ratio during initial transport stages, emphasizing its efficiency as a mobile carrier in organic liquid membranes .

Optical Resolution Processes

O-ABCB has been used in optical resolution processes to obtain enantiomerically enriched compounds. For instance, it has been applied in the resolution of omeprazole, a widely used proton pump inhibitor, demonstrating its utility in pharmaceutical applications .

Example:

The optical resolution of omeprazole using O-ABCB yielded diastereomeric pairs with improved purity and enantiomeric excess, showcasing its effectiveness as a resolving agent .

Synthesis of Chiral Compounds

The compound serves as a critical reagent in synthesizing various chiral compounds. Its ability to produce high enantiomeric excess makes it valuable for developing pharmaceuticals and agrochemicals.

The mechanism by which O-ABCB operates involves the formation of a chiral environment that stabilizes transition states leading to preferential formation of one enantiomer over another. This is particularly evident in reactions involving allylic substrates where the stereoelectronic effects play a significant role .

作用機序

The mechanism of action of O-Allyl-N-benzylcinchonidinium bromide involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., organic and aqueous) to enhance reaction rates and selectivity. The compound’s chiral nature allows it to induce enantioselectivity in the reactions it catalyzes .

類似化合物との比較

N-Benzylcinchonidinium bromide: Another chiral phase-transfer catalyst with similar applications but different substituents.

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide: Similar structure but with an anthracenylmethyl group, used in different catalytic applications.

N-Benzylquininium chloride: A related compound used in asymmetric synthesis.

Uniqueness: O-Allyl-N-benzylcinchonidinium bromide is unique due to its specific combination of allyl and benzyl groups, which provide distinct catalytic properties and enhance its effectiveness in certain enantioselective reactions .

生物活性

O-Allyl-N-benzylcinchonidinium bromide (OABCB) is a quaternary ammonium salt derived from cinchona alkaloids, known for its applications in asymmetric synthesis and catalysis. This article explores the biological activity of OABCB, including its role as a phase transfer catalyst, its enantioselectivity in various reactions, and its potential therapeutic implications.

Chemical Structure and Properties

OABCB is characterized by the presence of an allyl group and a benzyl group attached to the cinchonidine backbone. The molecular structure can be represented as follows:

This compound exhibits unique properties that make it suitable for use in catalysis, particularly in organic synthesis where enantioselectivity is crucial.

1. Catalytic Applications

OABCB has been extensively studied for its catalytic properties in asymmetric synthesis. It functions as a phase transfer catalyst (PTC), facilitating reactions between immiscible phases. Notable studies include:

- Asymmetric Alkylation: OABCB has been employed in the alkylation of imines, achieving enantioselectivities of up to 91% ee when used with benzyl bromide as a substrate .

- Michael Additions: In reactions involving β-keto esters, OABCB has demonstrated high yields and enantioselectivities, showcasing its effectiveness in catalyzing complex organic transformations .

2. Biological Studies

While the primary focus of research on OABCB has been on its catalytic properties, there are emerging studies exploring its biological effects:

- Antimicrobial Activity: Preliminary investigations suggest that OABCB may possess antimicrobial properties. For instance, it has shown activity against certain bacterial strains, indicating potential use in developing antimicrobial agents .

- Histone Deacetylase Inhibition: Some derivatives of cinchona alkaloids have been studied for their ability to inhibit histone deacetylases (HDACs), enzymes involved in epigenetic regulation. This suggests that OABCB or its derivatives could have implications in cancer therapy by modulating gene expression .

Table 1: Summary of Catalytic Performance of OABCB

| Reaction Type | Substrate | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Alkylation of Glycine Imine | Benzyl Bromide | 10 mol% OABCB, CsOH, CH2Cl2 | 87 | 91 |

| Michael Addition | β-Keto Esters with Acrolein | 10 mol% OABCB, RT | High | 90 |

| Asymmetric Synthesis of Amino Acids | Various | PTC conditions | Varies | Up to 94 |

Research Findings

Recent studies have focused on enhancing the efficiency of OABCB through structural modifications and optimizing reaction conditions. Key findings include:

- Enhanced Enantioselectivity: Modifications to the allyl and benzyl groups have led to improved enantioselectivities in several reactions, with some variants achieving up to 99.5% ee .

- Sustainable Synthesis: The application of OABCB in solvent-free conditions has been explored, promoting greener chemistry practices while maintaining high yields and selectivity .

特性

IUPAC Name |

4-[(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N2O.BrH/c1-3-18-32-29(26-14-16-30-27-13-9-8-12-25(26)27)28-19-24-15-17-31(28,21-23(24)4-2)20-22-10-6-5-7-11-22;/h3-14,16,23-24,28-29H,1-2,15,17-21H2;1H/q+1;/p-1/t23-,24-,28-,29+,31?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBXATROGBSNCU-PCOYAJJYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(C1CC2CC[N+]1(CC2C=C)CC3=CC=CC=C3)C4=CC=NC5=CC=CC=C45.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]([C@@H]1C[C@@H]2CC[N+]1(C[C@@H]2C=C)CC3=CC=CC=C3)C4=CC=NC5=CC=CC=C45.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584105 | |

| Record name | 4-[(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158195-40-5 | |

| Record name | 4-[(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Allyl-N-benzylcinchonidinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。